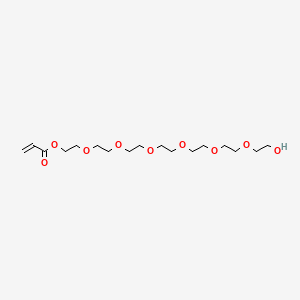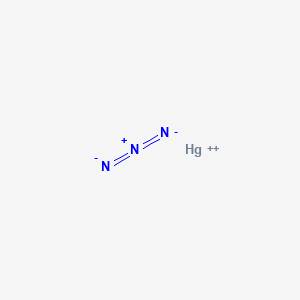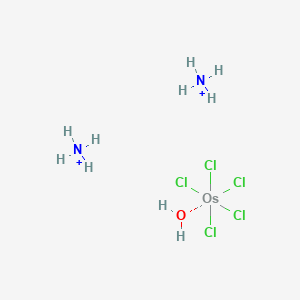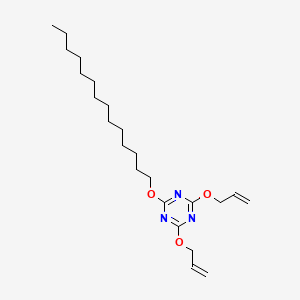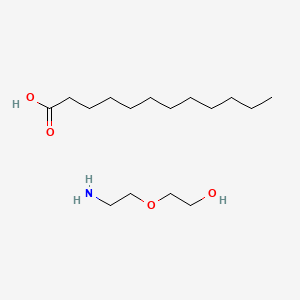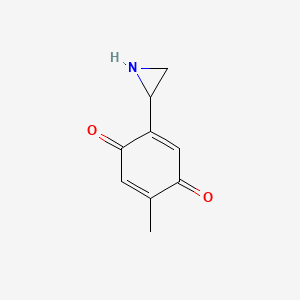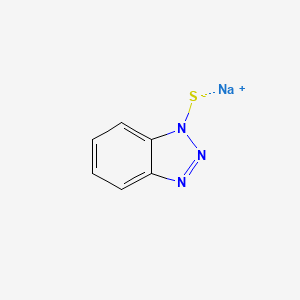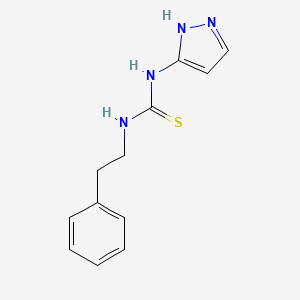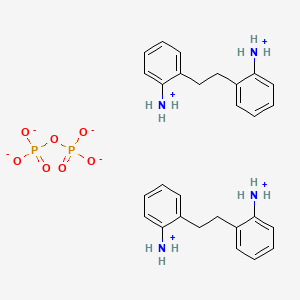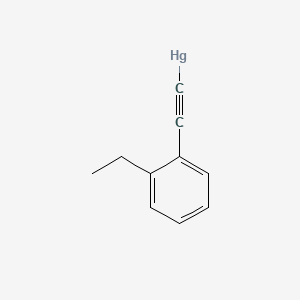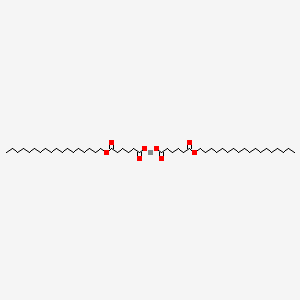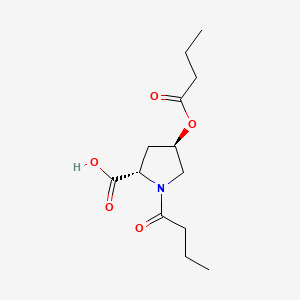
trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline typically involves the esterification of L-proline with butyric acid derivatives. The reaction conditions may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the oxo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline can be compared with other proline derivatives, such as:
Trans-4-hydroxy-L-proline: Known for its role in collagen synthesis and stability.
Trans-4-aminomethyl-L-proline: Studied for its potential as a pharmaceutical intermediate.
Trans-4-(1-hydroxybutoxy)-1-(1-hydroxybutyl)-L-proline: Similar in structure but with hydroxyl groups instead of oxo groups.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications.
Propriétés
Numéro CAS |
85482-85-5 |
|---|---|
Formule moléculaire |
C13H21NO5 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(2S,4R)-1-butanoyl-4-butanoyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-3-5-11(15)14-8-9(7-10(14)13(17)18)19-12(16)6-4-2/h9-10H,3-8H2,1-2H3,(H,17,18)/t9-,10+/m1/s1 |
Clé InChI |
XRFHWHZZTBJRTA-ZJUUUORDSA-N |
SMILES isomérique |
CCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)CCC |
SMILES canonique |
CCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


